molecular formula C11H22N2O3 B2529247 tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate CAS No. 2155840-17-6

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B2529247
CAS No.: 2155840-17-6
M. Wt: 230.308
InChI Key: UZCQJAUQLJDJRV-DTWKUNHWSA-N
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Description

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a methoxypyrrolidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of amino acids or related compounds using tert-butyl groups. One common method involves the use of tert-butyl chloroformate (Boc-Cl) as a protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamate group can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is unique due to its methoxy group, which can undergo specific chemical reactions that are not possible with hydroxyl or amino groups. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCQJAUQLJDJRV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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